molecular formula C6H14ClNO2 B6251164 5-(methoxymethyl)oxolan-3-amine hydrochloride, Mixture of diastereomers CAS No. 1822528-83-5

5-(methoxymethyl)oxolan-3-amine hydrochloride, Mixture of diastereomers

Cat. No. B6251164
CAS RN: 1822528-83-5
M. Wt: 167.6
InChI Key:
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Description

5-(Methoxymethyl)oxolan-3-amine hydrochloride, also known as MOMOX, is a mixture of diastereomers that has been used in a variety of scientific research applications. It is a white, odorless crystalline solid that is soluble in water, methanol, and ethanol. MOMOX is a versatile compound that is widely used in organic synthesis, pharmaceutical research, biochemistry, and other scientific fields. MOMOX has a variety of properties that make it a useful tool for scientists, including its low toxicity, low cost, and relative stability in a variety of solvents.

Scientific Research Applications

5-(methoxymethyl)oxolan-3-amine hydrochloride, Mixture of diastereomers has a variety of scientific research applications. It is used in organic synthesis to create a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It is also used in biochemistry to study the biochemical and physiological effects of various compounds. In addition, it has been used in the study of enzyme inhibitors and the mechanism of action of various drugs. Finally, it has been used in the synthesis of a variety of polymers and other materials.

Mechanism of Action

5-(methoxymethyl)oxolan-3-amine hydrochloride, Mixture of diastereomers is an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. 5-(methoxymethyl)oxolan-3-amine hydrochloride, Mixture of diastereomers binds to the active site of AChE and prevents the enzyme from breaking down acetylcholine. This results in an increase in acetylcholine levels, which can then be used to study the effects of acetylcholine on the body.
Biochemical and Physiological Effects
The inhibition of AChE by 5-(methoxymethyl)oxolan-3-amine hydrochloride, Mixture of diastereomers results in an increase in acetylcholine levels, which can have a variety of biochemical and physiological effects. Acetylcholine is a neurotransmitter that is involved in a variety of processes, including muscle contraction, learning and memory, and the regulation of mood. An increase in acetylcholine levels can result in an increase in muscle contraction, an improvement in learning and memory, and an increase in alertness and mood.

Advantages and Limitations for Lab Experiments

5-(methoxymethyl)oxolan-3-amine hydrochloride, Mixture of diastereomers has several advantages that make it a useful tool for scientific research. It is relatively inexpensive, and it is stable in a variety of solvents. In addition, it is non-toxic and has a low toxicity profile. However, there are also some limitations to using 5-(methoxymethyl)oxolan-3-amine hydrochloride, Mixture of diastereomers in lab experiments. It is not very soluble in water, and it is not very stable in acidic or basic solutions. In addition, it is not very stable in the presence of light or heat.

Future Directions

There are a variety of potential future directions for research involving 5-(methoxymethyl)oxolan-3-amine hydrochloride, Mixture of diastereomers. It could be used to study the effects of acetylcholine on the brain, as well as its role in learning and memory. It could also be used to study the effects of acetylcholine on the cardiovascular system, as well as its role in regulating blood pressure. In addition, 5-(methoxymethyl)oxolan-3-amine hydrochloride, Mixture of diastereomers could be used to study the effects of acetylcholine on the immune system, as well as its role in regulating inflammation. Finally, it could be used to study the effects of acetylcholine on the digestive system, as well as its role in regulating digestion.

Synthesis Methods

5-(methoxymethyl)oxolan-3-amine hydrochloride, Mixture of diastereomers can be synthesized in a variety of ways, including the reaction of oxaloyl chloride with methanol in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired product, 5-(methoxymethyl)oxolan-3-amine hydrochloride, in an 80-90% yield. Another method of synthesis involves the reaction of oxaloyl chloride with dimethylformamide (DMF) in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired product, 5-(methoxymethyl)oxolan-3-amine hydrochloride, in a 90-95% yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(methoxymethyl)oxolan-3-amine hydrochloride involves the protection of the hydroxyl group of 3-hydroxytetrahydrofuran, followed by the reaction with methoxymethylamine and subsequent deprotection to obtain the target compound.", "Starting Materials": [ "3-hydroxytetrahydrofuran", "Methoxymethylamine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Protection of 3-hydroxytetrahydrofuran with methoxymethyl chloride in the presence of sodium hydroxide to obtain 5-(methoxymethyl)oxolan-3-ol", "Reaction of 5-(methoxymethyl)oxolan-3-ol with methoxymethylamine in the presence of hydrochloric acid to obtain 5-(methoxymethyl)oxolan-3-amine hydrochloride, mixture of diastereomers", "Deprotection of 5-(methoxymethyl)oxolan-3-amine hydrochloride with methanol in the presence of sodium hydroxide to obtain the target compound" ] }

CAS RN

1822528-83-5

Product Name

5-(methoxymethyl)oxolan-3-amine hydrochloride, Mixture of diastereomers

Molecular Formula

C6H14ClNO2

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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